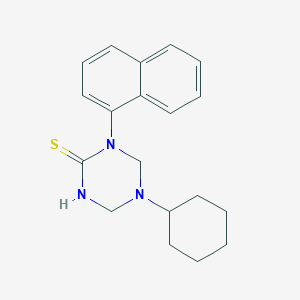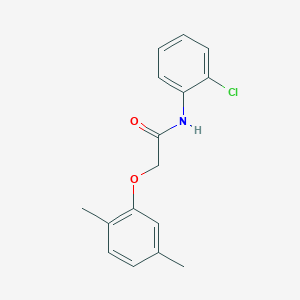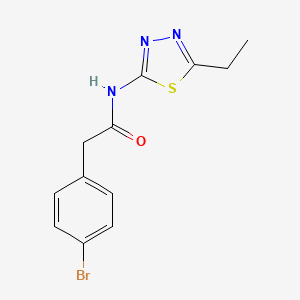
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea (CBPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBPT is a thiourea derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mechanism of Action
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, thereby limiting tumor growth. The anti-inflammatory activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is thought to be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral activities, N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have antioxidant activity, which may contribute to its therapeutic effects. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea also exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea in lab experiments. For example, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, the mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood, which could make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea. One area of interest is the development of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea, which could provide insights into its therapeutic effects. Additionally, further studies on the antiviral activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea could lead to the development of new antiviral therapies. Finally, the use of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea in combination with other drugs or therapies could enhance its therapeutic effects and reduce its limitations.
Synthesis Methods
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 5-chloro-2-pyridinecarboxylic acid followed by treatment with thiourea. Another synthesis method involves the reaction of 4-chlorobenzylisothiocyanate with 5-chloro-2-pyridinylamine. Both methods result in the formation of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea as a white crystalline solid.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. Additionally, N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have antiviral activity against a range of viruses, including HIV and hepatitis C.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZHXFWHAAXUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)

![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)
![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)